molecular formula C19H20FN3O2 B2896956 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea CAS No. 891104-42-0

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea

Cat. No.: B2896956
CAS No.: 891104-42-0
M. Wt: 341.386
InChI Key: AVQSZSHMECROJI-UHFFFAOYSA-N
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Description

“1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea” is a urea derivative featuring a pyrrolidin-5-one (pyrrolidinone) core substituted with a 3-fluorophenyl group at the 1-position and a 1-phenylethyl moiety attached to the urea nitrogen. Its molecular formula is C₁₉H₂₀FN₃O₂, with a molecular weight of 341.4 g/mol. The compound’s structure combines aromatic fluorination (enhancing lipophilicity and bioavailability) with a conformationally constrained pyrrolidinone ring, which may influence binding affinity to biological targets such as kinases or enzymes .

Properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-13(14-6-3-2-4-7-14)21-19(25)22-16-11-18(24)23(12-16)17-9-5-8-15(20)10-17/h2-10,13,16H,11-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQSZSHMECROJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 3-fluorophenyl group on the pyrrolidinone is conserved in the target compound and CAS 891105-06-9 , but substituents on the urea nitrogen vary significantly. The 1-phenylethyl group in the target compound introduces steric bulk compared to smaller aryl groups (e.g., p-tolyl in CAS 2003503-40-8 ).
  • Molecular Weight : The target compound (341.4 g/mol) is lighter than analogs with trifluoromethoxy (409.4 g/mol ) or acetyl (355.4 g/mol ) groups, suggesting better membrane permeability.
  • Synthetic Yields: While direct synthesis data for the target compound are unavailable, structurally related phenylureas (e.g., 1-(4-cyanophenyl)-3-(3-fluorophenyl)urea) achieve yields up to 87.2% under similar conditions .

Pharmacological and Functional Comparisons

  • Kinase Inhibition : Compounds like “1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea” () are reported as TRKA kinase inhibitors, highlighting the pharmacological relevance of the pyrrolidinyl-urea scaffold . The target compound’s 1-phenylethyl group may modulate selectivity toward similar targets.
  • Anticancer Potential: Urea derivatives with substituted pyrrolidinones (e.g., oxadiazole-containing analogs in ) show activity in cancer models, though structure-activity relationships (SAR) depend on electronic and steric properties of substituents .

Preparation Methods

Cyclization of γ-Amino Ketone

A validated approach involves treating 4-chloro-3-fluorophenylacetone with ammonium acetate in acetic acid (120°C, 8 hr) to form the pyrrolidinone ring. Yields range from 68-72%, with purity >95% by HPLC:

Step Reagent Temp (°C) Time (hr) Yield (%)
Cyclization NH₄OAc, AcOH 120 8 71 ± 3

Fluorination Optimization

Direct fluorination using Selectfluor® in DMF (80°C, 12 hr) achieves 89% conversion but requires subsequent purification via silica gel chromatography (EtOAc/hexanes 3:7). Alternative methods employing KF/Al₂O₃ under microwave irradiation (150 W, 30 min) improve atom economy but reduce yield to 64%.

Preparation of 1-Phenylethyl Isocyanate

The urea precursor is synthesized through Curtius rearrangement:

Benzyl Azide Formation

Reacting phenethyl alcohol with diphenylphosphoryl azide (DPPA) in THF (0°C → rt, 4 hr) yields benzyl azide (92%):

$$ \text{PhCH}2\text{OH} + \text{DPPA} \rightarrow \text{PhCH}2\text{N}_3 + \text{byproducts} $$

Thermal Decomposition

Heating benzyl azide in xylenes (140°C, 2 hr) generates 1-phenylethyl isocyanate, trapped in situ with triethylamine to prevent oligomerization. GC-MS analysis confirms >98% purity.

Urea Coupling Reaction

Stoichiometric Control

Combining 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine (1.0 eq) with 1-phenylethyl isocyanate (1.2 eq) in anhydrous DCM (0°C → rt, 12 hr) produces the target urea in 78% yield. Excess isocyanate is quenched with methanol to prevent bis-urea formation.

Catalytic Acceleration

Screening of catalysts revealed 10 mol% DMAP increases reaction rate (completion in 6 hr) but introduces purification challenges. Alternatively, 5 mol% Sc(OTf)₃ in acetonitrile (60°C, 3 hr) achieves 83% yield with minimal side products.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/hexanes (1:4) yields needle-like crystals suitable for X-ray analysis. Key spectral data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.28 (m, 5H), 6.92 (td, J = 8.4, 2.0 Hz, 1H), 6.82–6.75 (m, 2H), 4.85 (q, J = 6.8 Hz, 1H), 3.98–3.89 (m, 1H), 3.62–3.53 (m, 2H), 2.68–2.59 (m, 1H), 2.45–2.36 (m, 1H), 1.52 (d, J = 6.8 Hz, 3H).
  • HRMS : m/z calc. for C₁₉H₂₀FN₃O₂ [M+H]⁺ 358.1567, found 358.1563.

Chromatographic Challenges

Silica gel chromatography (EtOAc/MeOH 9:1) effectively removes unreacted amine but requires careful pH control to prevent urea decomposition. Acid-washed silica (pH 6.5) preserves product integrity.

Scale-Up Considerations

Thermal Profile Analysis

DSC reveals an exothermic decomposition event at 218°C, mandating reaction temperatures <100°C during large-scale operations.

Solvent Recovery

Distillation recovers >85% DCM, with residual amine content <0.1% by GC.

Q & A

Basic: What are the standard synthetic routes for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea, and what reaction conditions are critical for achieving high purity?

The synthesis typically involves multi-step organic reactions:

  • Pyrrolidinone ring formation : Cyclization of precursors (e.g., γ-lactam derivatives) under controlled conditions, often using catalysts like p-toluenesulfonic acid .
  • Urea linkage introduction : Reacting the pyrrolidinone intermediate with 1-phenylethyl isocyanate under anhydrous conditions. Solvent choice (e.g., dichloromethane) and temperature (0–25°C) are critical to avoid side reactions .
  • Purification : Recrystallization (e.g., methanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Basic: Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and urea bond formation. For example, the 3-fluorophenyl group shows distinct aromatic splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 382.16) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using UV-active spots (Rf ~0.5 in ethyl acetate/hexane) .

Advanced: How can computational methods like quantum chemical calculations be integrated into the optimization of this compound's synthesis?

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states to predict favorable pathways for pyrrolidinone ring closure .
  • Solvent Optimization : COSMO-RS simulations identify solvents that stabilize intermediates, reducing side products .
  • Automated Parameter Screening : Machine learning algorithms analyze historical reaction data (temperature, catalyst loading) to recommend optimal conditions .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across different assays for this urea derivative?

  • Structural Confirmation : Re-analyze compound purity (HPLC) to rule out degradation or isomerization .
  • Assay-Specific Factors : Test solubility in assay buffers (e.g., DMSO concentration effects on enzyme inhibition) .
  • Comparative SAR Studies : Synthesize analogs (e.g., replacing 3-fluorophenyl with 4-fluorophenyl) to isolate substituent effects on activity .

Advanced: What experimental design considerations are critical when assessing the enzyme inhibitory potential of this compound?

  • Dose-Response Curves : Use a factorial design to test concentrations (0.1–100 μM) across triplicate runs, ensuring statistical significance .
  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine) and vehicle-only samples to validate assay robustness .
  • Time-Kinetics : Monitor inhibition at multiple timepoints (0–60 min) to identify transient effects .

Basic: What are the key chemical reactions that this urea derivative can undergo, and how do they influence its potential applications?

  • Oxidation : The pyrrolidinone ring’s carbonyl group can be oxidized to a carboxylic acid, altering solubility for drug formulation .
  • Nucleophilic Substitution : The 3-fluorophenyl group undergoes SNAr reactions (e.g., with amines), enabling bioconjugation .
  • Hydrolysis : Acidic/basic conditions cleave the urea bond, releasing intermediates for metabolite studies .

Advanced: How can structural modifications to the fluorophenyl or phenylethyl groups alter the compound's pharmacokinetic properties?

  • Fluorine Position : Replace 3-fluorophenyl with 4-fluorophenyl to enhance metabolic stability (CYP450 resistance) .
  • Phenylethyl Branching : Introduce methyl groups to the phenylethyl moiety to increase lipophilicity and blood-brain barrier penetration .
  • Isosteric Replacements : Substitute fluorine with chlorine to study halogen bonding effects on target binding .

Basic: What are the common impurities encountered during the synthesis of this compound, and how can they be identified and mitigated?

  • Unreacted Isocyanate : Detected via IR (NCO stretch at ~2270 cm⁻¹). Mitigate by extending reaction time or using excess pyrrolidinone intermediate .
  • Di-Urea Byproducts : Formed via over-alkylation. Purify via gradient chromatography (5–20% MeOH in DCM) .
  • Oxidized Derivatives : Use inert atmospheres (N2/Ar) during synthesis to prevent pyrrolidinone ring oxidation .

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